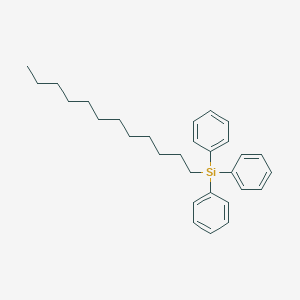
Triphenyldodecylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyldodecylsilane, also known as TPDS, is a type of alkylsilane that is widely used in scientific research. It is a non-toxic and non-flammable compound that has been extensively studied due to its unique chemical properties. TPDS has been found to be useful in a variety of applications, including as a surfactant, a lubricant, and a coating material. In
Wissenschaftliche Forschungsanwendungen
Triphenyldodecylsilane has been extensively used in scientific research due to its unique chemical properties. It has been found to be useful in a variety of applications, including as a surfactant, a lubricant, and a coating material. Triphenyldodecylsilane has also been used in the synthesis of nanoparticles and as a template for the formation of mesoporous silica. In addition, Triphenyldodecylsilane has been found to be useful in the preparation of self-assembled monolayers (SAMs) on gold surfaces.
Wirkmechanismus
The mechanism of action of Triphenyldodecylsilane is not well understood. However, it is believed that Triphenyldodecylsilane interacts with the hydrophobic regions of the cell membrane, leading to changes in membrane fluidity and permeability. Triphenyldodecylsilane has also been found to interact with proteins and enzymes, leading to changes in their activity.
Biochemische Und Physiologische Effekte
Triphenyldodecylsilane has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and to have anti-inflammatory and antioxidant properties. Triphenyldodecylsilane has also been found to have neuroprotective effects, and to be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
Triphenyldodecylsilane has several advantages for use in lab experiments. It is a non-toxic and non-flammable compound that is easy to handle. It is also soluble in organic solvents, making it easy to incorporate into experimental protocols. However, Triphenyldodecylsilane has some limitations. It is not water-soluble, which limits its use in aqueous solutions. In addition, Triphenyldodecylsilane can be expensive, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on Triphenyldodecylsilane. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for Triphenyldodecylsilane, such as in the treatment of cancer and other diseases. Finally, further research is needed to fully understand the mechanism of action of Triphenyldodecylsilane and its effects on biological systems.
Conclusion:
In conclusion, Triphenyldodecylsilane is a unique alkylsilane that has been extensively studied in scientific research. It has a variety of applications, including as a surfactant, a lubricant, and a coating material. Triphenyldodecylsilane has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of Triphenyldodecylsilane and its effects on biological systems.
Synthesemethoden
Triphenyldodecylsilane can be synthesized through a variety of methods, including the reaction of triphenylchlorosilane with dodecanol and sodium hydride, the reaction of triphenylsilanol with dodecylbromide and potassium carbonate, and the reaction of triphenylsilanol with dodecylmagnesium bromide. The most commonly used method is the reaction of triphenylchlorosilane with dodecanol and sodium hydride. The resulting product is a white powder that is soluble in organic solvents.
Eigenschaften
CAS-Nummer |
18758-63-9 |
|---|---|
Produktname |
Triphenyldodecylsilane |
Molekularformel |
C30H40Si |
Molekulargewicht |
428.7 g/mol |
IUPAC-Name |
dodecyl(triphenyl)silane |
InChI |
InChI=1S/C30H40Si/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30/h11-19,21-26H,2-10,20,27H2,1H3 |
InChI-Schlüssel |
JGJORYQOUSSTCT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CCCCCCCCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Andere CAS-Nummern |
18758-63-9 |
Synonyme |
dodecyl-triphenyl-silane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



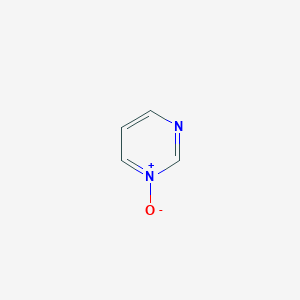
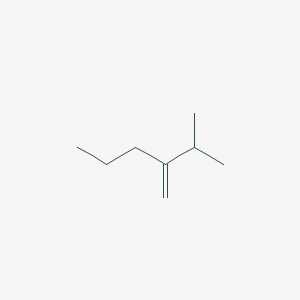
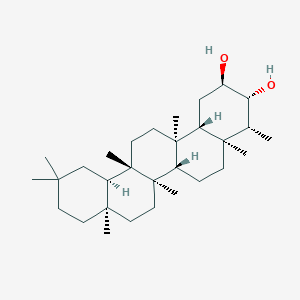
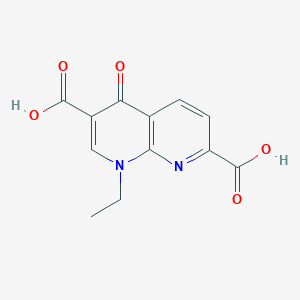
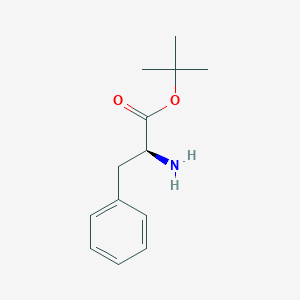
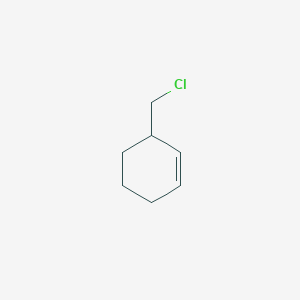
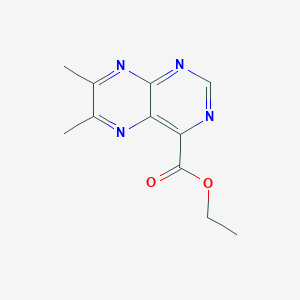
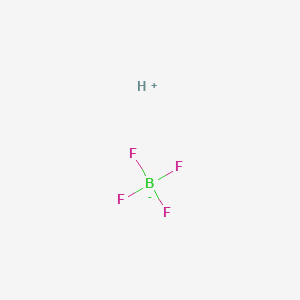
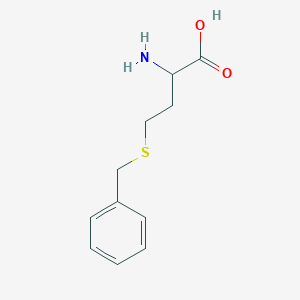
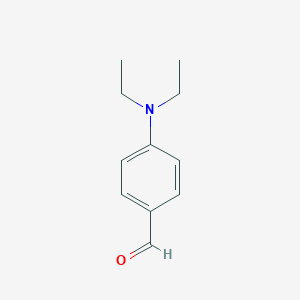
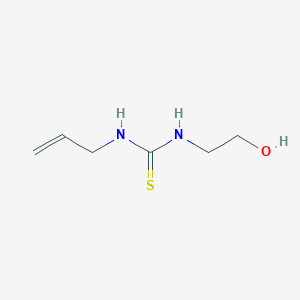
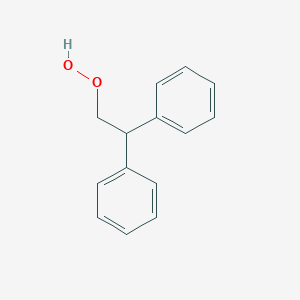
![2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B91993.png)
![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)